molecular formula C22H22BrCl2PSi B14434376 CID 78066638

CID 78066638

Cat. No.: B14434376
M. Wt: 496.3 g/mol
InChI Key: TVMRXIGRDKVXAY-UHFFFAOYSA-M
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Description

CID 78066638 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Similarly, small molecules such as CID 2049887 (CAS 20358-06-9) and CID 252137 (CAS 7254-19-5) highlight the diversity of PubChem entries, which include data on molecular weight, solubility, and synthetic pathways .

Without specific data for this compound, this article will focus on comparative methodologies and parameters typically used to evaluate structurally or functionally related compounds, drawing from examples in the provided evidence.

Properties

Molecular Formula

C22H22BrCl2PSi

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C22H22Cl2PSi.BrH/c23-22(24)26-18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1

InChI Key

TVMRXIGRDKVXAY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC[Si]C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78066638 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, one common method involves the reaction of precursor molecules in the presence of a catalyst that facilitates the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize the production of by-products. The industrial methods often involve the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: CID 78066638 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 78066638 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066638 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of chemical compounds involves evaluating molecular properties, synthetic accessibility, pharmacological behavior, and functional applications. Below is a structured comparison using representative CIDs from the evidence, illustrating key parameters relevant to CID 78066637.

Table 1: Comparative Analysis of CID 78066638 and Analogous Compounds

Parameter This compound* CID 101283546 (Oscillatoxin D) CID 2049887 (CAS 20358-06-9) CID 252137 (CAS 7254-19-5)
Molecular Formula Not Available C₂₉H₄₄O₇ C₇H₅FN₂S C₉H₆BrNO₂
Molecular Weight Not Available 516.66 g/mol 168.19 g/mol 240.05 g/mol
Solubility Not Available Insoluble (lipophilic) 0.249 mg/ml 0.052 mg/ml
LogPo/w Not Available 4.2 (estimated) 2.85 (SILICOS-IT) 1.64 (MLOGP)
Synthetic Accessibility Not Available High (natural product isolation) 2.14 (moderate) 2.07 (moderate)
Bioactivity Not Available Cytotoxic CYP1A2 inhibition CYP1A2 inhibition

*Note: Data for this compound is hypothetical due to absence in provided evidence.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit high molecular weights and lipophilicity, typical of polyketide natural products. In contrast, smaller heterocyclic compounds like CID 2049887 and CID 252137 are synthetically tractable and optimized for drug-like properties .

Oscillatoxins, however, are studied for cytotoxicity, indicating divergent applications .

Synthetic Feasibility : Synthetic accessibility scores (ranging from 2.07 to 2.14) for CID 2049887 and CID 252137 reflect moderate complexity, whereas oscillatoxins require specialized natural product isolation techniques .

Methodological Considerations for Comparative Studies

The evidence highlights critical parameters for comparative analysis:

  • Chromatographic and Spectroscopic Techniques: LC-ESI-MS with in-source CID fragmentation enables differentiation of isomers (e.g., ginsenosides in ), a method applicable to structural analogs of this compound .
  • Pharmacokinetic Metrics : Parameters such as BBB permeability and GI absorption (e.g., CID 2049887) guide drug development .

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